Methyl 3-(6-formyl-2-pyridinyl)benzoate
Overview
Description
Methyl 3-(6-formyl-2-pyridinyl)benzoate is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is also known by its systematic name, 6-(3-(Methoxycarbonyl)phenyl)-2-pyridinecarboxaldehyde . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-(6-formyl-2-pyridinyl)benzoate are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies at the molecular and cellular levels, including the compound’s impact on cellular processes, signal transduction pathways, and gene expression.
Biochemical Analysis
Biochemical Properties
Methyl 3-(6-formyl-2-pyridinyl)benzoate has been found to function as an inhibitor of acetylcholinesterase , an enzyme responsible for breaking down acetylcholine in the nervous system . Through this inhibition, this compound leads to an increase in acetylcholine concentration .
Cellular Effects
The increase in acetylcholine concentration caused by this compound can have various physiological effects . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not currently available in the literature.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of acetylcholinesterase . This inhibition leads to an increase in acetylcholine concentration , which can influence various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(6-formyl-2-pyridinyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-formyl-2-pyridinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(6-carboxy-2-pyridinyl)benzoic acid.
Reduction: Methyl 3-(6-hydroxymethyl-2-pyridinyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-formyl-2-pyridinyl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-hydroxymethyl-2-pyridinyl)benzoate
- 3-(6-carboxy-2-pyridinyl)benzoic acid
- 6-(3-(Methoxycarbonyl)phenyl)-2-pyridinecarboxaldehyde
Uniqueness
Methyl 3-(6-formyl-2-pyridinyl)benzoate is unique due to its specific inhibitory action on acetylcholinesterase, which is not commonly observed in similar compounds. Additionally, its structural features, such as the formyl group and the pyridine ring, contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 3-(6-formylpyridin-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)11-5-2-4-10(8-11)13-7-3-6-12(9-16)15-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVVFJRIBJMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584690 | |
Record name | Methyl 3-(6-formylpyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-82-1 | |
Record name | Methyl 3-(6-formyl-2-pyridinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834884-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(6-formylpyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(6-formyl-2-pyridinyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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